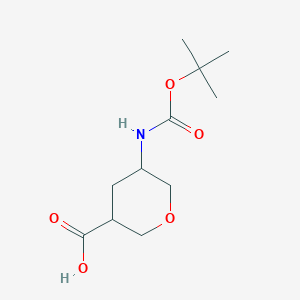
tert-Butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate is an organic compound with the molecular formula C11H17N3O2. It is a white solid that is used primarily as an intermediate in organic synthesis. The compound is known for its stability and solubility in common organic solvents such as alcohols and esters. It is often used as a protecting group for amines in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate typically involves the reaction of 2-aminomethyl-5-pyridinemethanol with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include room temperature and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often purified by recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various pyridine derivatives, while reduction can produce different amines .
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Wirkmechanismus
The mechanism of action of tert-Butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule. The protecting group can be removed under acidic conditions, revealing the free amine for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate: Known for its stability and solubility in organic solvents.
This compound hydrochloride: Similar structure but with a hydrochloride group, making it more soluble in water.
This compound acetate: Similar structure but with an acetate group, providing different solubility and reactivity properties[][8].
Uniqueness
This compound is unique due to its specific combination of stability, solubility, and reactivity. Its ability to act as a protecting group for amines makes it particularly valuable in organic synthesis, allowing for selective reactions and the synthesis of complex molecules .
Eigenschaften
IUPAC Name |
tert-butyl N-[[5-(aminomethyl)pyridin-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-10-5-4-9(6-13)7-14-10/h4-5,7H,6,8,13H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRHVUIWZWYGPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromoimidazo[1,2-a]pyridin-6-ol](/img/structure/B8011328.png)
![2-Bromo-7-methoxy-imidazo[1,2-a]pyridine](/img/structure/B8011342.png)

![(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B8011361.png)
![tert-butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate](/img/structure/B8011369.png)
![3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B8011373.png)
![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8011381.png)


![3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B8011404.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidine](/img/structure/B8011413.png)


